Methyl 3-[(3,5-difluorophenyl)carbamoyl]-5-nitrobenzoate
Overview
Description
Methyl 3-{[(3,5-difluorophenyl)amino]carbonyl}-5-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a difluorophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,5-difluorophenyl)carbamoyl]-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. The final step involves the formation of the amide bond between the difluorophenyl group and the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3,5-difluorophenyl)amino]carbonyl}-5-nitrobenzoate can undergo various chemical reactions, including:
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Hydrolysis: Acidic or basic conditions.
Coupling: Palladium catalysts, boronic acids.
Major Products
Reduction: Formation of the corresponding amine.
Hydrolysis: Formation of the carboxylic acid.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Methyl 3-{[(3,5-difluorophenyl)amino]carbonyl}-5-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,5-difluorophenyl)carbamoyl]-5-nitrobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the nitro group and the difluorophenyl group can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the difluorophenyl group and has different reactivity and applications.
Methyl 3-{[(3,5-dichlorophenyl)amino]carbonyl}-5-nitrobenzoate: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties.
Uniqueness
Methyl 3-{[(3,5-difluorophenyl)amino]carbonyl}-5-nitrobenzoate is unique due to the presence of the difluorophenyl group, which can enhance its reactivity and binding properties compared to similar compounds .
Properties
IUPAC Name |
methyl 3-[(3,5-difluorophenyl)carbamoyl]-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O5/c1-24-15(21)9-2-8(3-13(4-9)19(22)23)14(20)18-12-6-10(16)5-11(17)7-12/h2-7H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCZXCIEBDXHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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